molecular formula C17H16N4O2S B12254513 N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide

Cat. No.: B12254513
M. Wt: 340.4 g/mol
InChI Key: OHTYRKXPSLHREC-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring, an azetidine ring, and a naphthalene sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H16N4O2S/c22-24(23,16-7-3-5-13-4-1-2-6-15(13)16)20-14-11-21(12-14)17-10-18-8-9-19-17/h1-10,14,20H,11-12H2

InChI Key

OHTYRKXPSLHREC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the pyrazine ring via nucleophilic substitution. The final step often involves sulfonation to attach the naphthalene sulfonamide group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the pyrazine or naphthalene rings.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-[1-(pyrazin-2-yl)azetidin-3-yl]carbamate: A similar compound with a tert-butyl group instead of the naphthalene sulfonamide group.

    3-methyl-1-(pyrazin-2-yl)azetidin-3-ol: Features a hydroxyl group on the azetidine ring.

    5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid: Contains a carboxylic acid group on the pyrazine ring.

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]naphthalene-1-sulfonamide is unique due to its combination of the pyrazine, azetidine, and naphthalene sulfonamide groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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